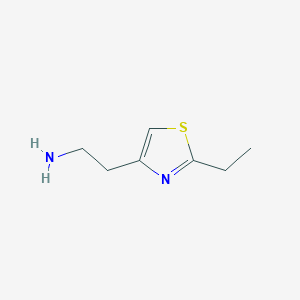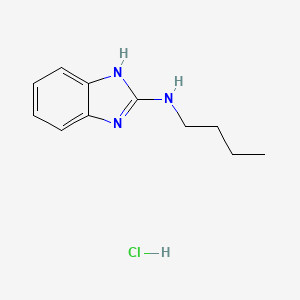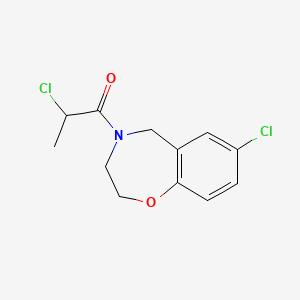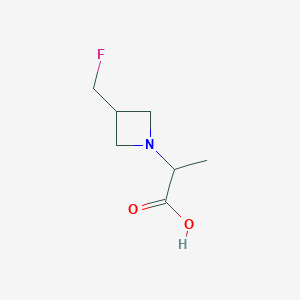
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound you mentioned, “2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine”, would have an ethyl group and an ethanamine group attached to a thiazole ring. Thiazole derivatives are found in many biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
H1-Antihistamine Activity and QSAR Analysis
- Thin-Layer Chromatographic Data in QSAR : A quantitative structure-activity relationship (QSAR) analysis of thiazole and benzothiazole derivatives, including compounds similar to 2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine, revealed their potential as H1-antihistamines. This study utilized thin-layer chromatography to predict pharmacological activity, indicating these compounds' interactions with biochromatographic models and their importance in designing new drug candidates with antihistamine activity (Brzezińska et al., 2003).
Antimicrobial and Antifungal Activity
- Substituted 6-Fluorobenzo[d]thiazole Amides : Novel derivatives synthesized by condensation reactions showed significant antibacterial and antifungal activities, comparable to established medicinal standards. This highlights the potential of such compounds in antimicrobial research (Pejchal et al., 2015).
Anticancer Potential
- Synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles : The creation of novel thiazole derivatives through microwave-assisted synthesis demonstrated promising antitumor activities against breast cancer cells, showcasing the potential for developing new anticancer agents (Mahmoud et al., 2021).
Synthesis and Structural Characterization
- Novel Thiazoles and Pyrazolo[1,5-a]pyrimidines : The synthesis of new compounds containing an antipyrine moiety, aimed at exploring their chemical properties and potential biological activities. This work contributes to the broader understanding of thiazole derivatives' structural and functional diversity (Abdelhamid & Afifi, 2010).
Enzyme Inhibition
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Research into the inhibition activity of novel compounds against these enzymes has implications for treatments of conditions like Alzheimer's disease, indicating the therapeutic potential of thiazole derivatives (Pejchal et al., 2011).
Mechanism of Action
Target of action
Thiazole derivatives, which include “2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine”, have been found to interact with various biological targets. These can include enzymes, receptors, and ion channels, among others . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of thiazole derivatives can vary widely, again depending on the exact structure of the compound. Some thiazole derivatives have been found to inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways affected would depend on the compound’s target of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Thiazole derivatives, being slightly soluble in water and soluble in alcohol and ether , might have different ADME properties depending on their exact structure and the presence of other functional groups.
Result of action
The result of a compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. For example, a thiazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, leading to changes in the cell’s metabolic processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic flux and metabolite levels within cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound may be metabolized by aminotransferases, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with enzymes, proteins, and other biomolecules, influencing its overall biological activity.
properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUHGEGPUJTZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)


![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)
![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)
